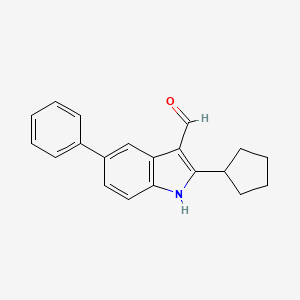
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .
准备方法
The synthesis of 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions to form the desired product . Industrial production methods often utilize similar strategies but on a larger scale, ensuring the purity and yield of the compound.
化学反应分析
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The specific pathways and targets depend on the biological activity being studied.
相似化合物的比较
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: A precursor for many biologically active structures.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carboxylic acid: Formed by the oxidation of indole-3-carbaldehyde.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
590392-07-7 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-cyclopentyl-5-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H19NO/c22-13-18-17-12-16(14-6-2-1-3-7-14)10-11-19(17)21-20(18)15-8-4-5-9-15/h1-3,6-7,10-13,15,21H,4-5,8-9H2 |
InChI 键 |
OFLZMEFRNHLNBK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=C(C3=C(N2)C=CC(=C3)C4=CC=CC=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


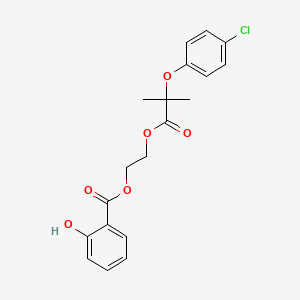


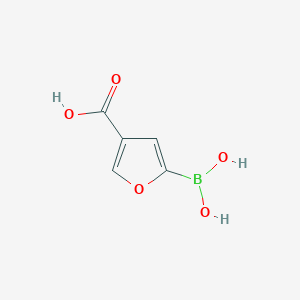



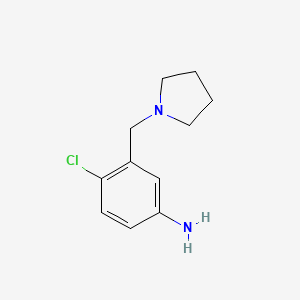
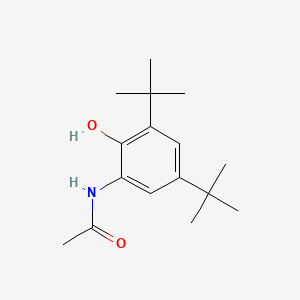
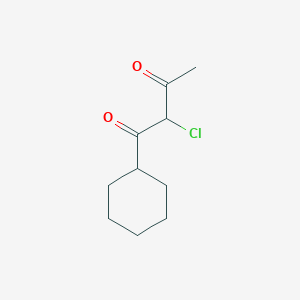
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
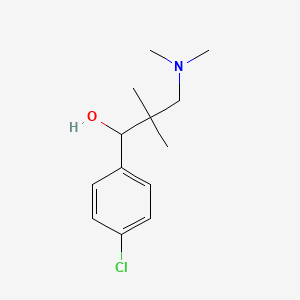

![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)
